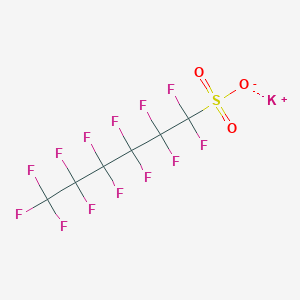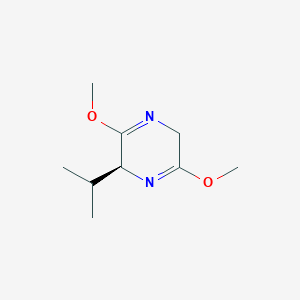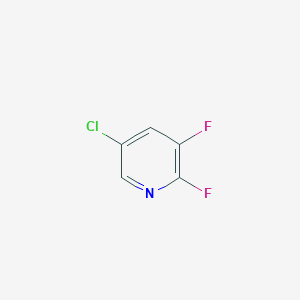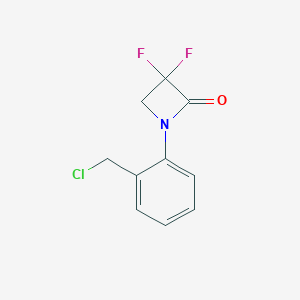
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, with a similar structure and pharmacological activity to the natural cannabinoids found in the cannabis plant. CP-47,497 has been widely studied for its potential therapeutic applications and its use as a research tool in the field of cannabinoid pharmacology.
Mécanisme D'action
CP-47,497 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor with high affinity, leading to the activation of intracellular signaling pathways that modulate various physiological processes. The activation of the CB1 receptor by CP-47,497 leads to the modulation of neurotransmitter release, resulting in the analgesic, anti-inflammatory, and anti-cancer effects observed.
Effets Biochimiques Et Physiologiques
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. CP-47,497 has also been shown to have anti-cancer effects in various cancer cell lines, with potential applications in cancer therapy. In addition, CP-47,497 has been shown to have effects on the central nervous system, with potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 has several advantages as a research tool in the field of cannabinoid pharmacology. It is a potent agonist of the CB1 receptor, with high affinity and selectivity. CP-47,497 is also stable and easy to handle in the laboratory. However, there are also some limitations to the use of CP-47,497 in lab experiments. It is a synthetic compound that does not occur naturally in the body, and therefore may not accurately reflect the effects of natural cannabinoids. In addition, CP-47,497 is a potent agonist that can lead to receptor desensitization and downregulation, which may affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on CP-47,497. One area of interest is the development of novel therapeutic applications for CP-47,497 in various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the molecular mechanisms of action of CP-47,497 and its effects on the central nervous system.
Méthodes De Synthèse
CP-47,497 is synthesized through a multi-step process that involves the reaction of 2-chloromethylphenyl magnesium bromide with 3,3-difluoroazetidin-2-one in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic steps to yield pure CP-47,497. The synthesis of CP-47,497 is a complex process that requires a high level of expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. CP-47,497 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. In addition, CP-47,497 has been used as a research tool in the field of cannabinoid pharmacology to study the molecular mechanisms of action of the cannabinoid receptors.
Propriétés
Numéro CAS |
131230-67-6 |
|---|---|
Nom du produit |
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Formule moléculaire |
C10H8ClF2NO |
Poids moléculaire |
231.62 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
Clé InChI |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
SMILES canonique |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Autres numéros CAS |
131230-67-6 |
Synonymes |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



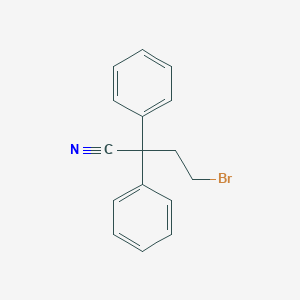
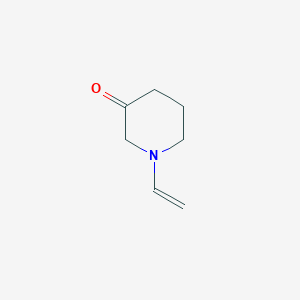
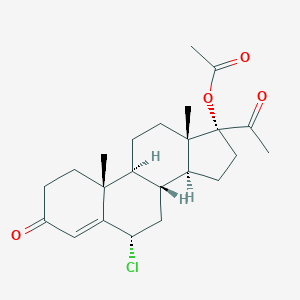
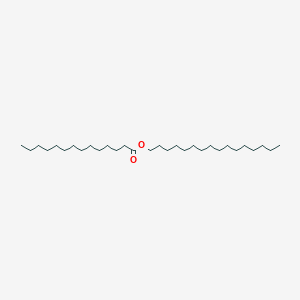
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

